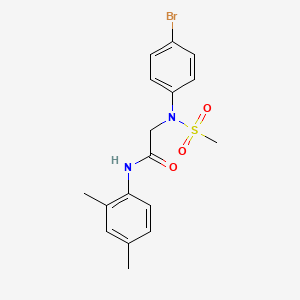
1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied extensively for its potential use in treating addiction and other neurological disorders.
Wirkmechanismus
1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol acts as a selective antagonist of the dopamine D3 receptor, which is involved in the reward pathway of the brain. By blocking the action of the D3 receptor, this compound may reduce the rewarding effects of drugs of abuse, thereby reducing the likelihood of addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce the reinforcing effects of cocaine in human subjects. This compound has also been shown to have potential anti-psychotic effects in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol in lab experiments is its selectivity for the dopamine D3 receptor, which reduces the risk of unwanted side effects. However, this compound has relatively low potency, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
Future research on 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol may focus on its potential use in combination with other drugs for the treatment of addiction and other neurological disorders. Additionally, further studies may investigate the potential of this compound as a tool for understanding the neurobiology of addiction and other related disorders. Finally, efforts may be made to develop more potent and selective analogs of this compound for use in lab experiments.
Synthesemethoden
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol involves a multi-step process that includes the reaction of 3,6-dichloro-9H-carbazole with 1-(4-bromobenzyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a reaction with isopropyl chloroformate.
Wissenschaftliche Forschungsanwendungen
1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential use in treating addiction, particularly cocaine addiction. It has also been investigated for its potential use in treating other neurological disorders, such as schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N3O/c27-20-6-8-25-23(14-20)24-15-21(28)7-9-26(24)31(25)18-22(32)17-30-12-10-29(11-13-30)16-19-4-2-1-3-5-19/h1-9,14-15,22,32H,10-13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJRRLCZCHXFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-ethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5090266.png)

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)


![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)
![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![methyl 4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B5090329.png)
![6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)
![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
